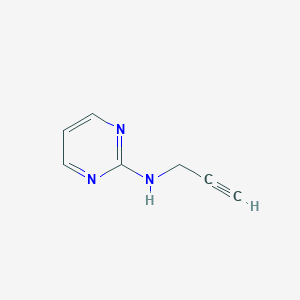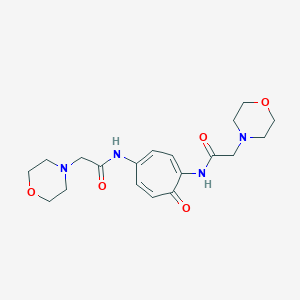
4-Morpholineacetamide, N,N'-(7-oxo-1,3,5-cycloheptatrien-1,4-ylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N,N'-(7-oxo-1,3,5-cycloheptatrien-1,4-ylene)bis- is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as MOA-C7H7N2O2 and is known for its unique structure and properties. In
Mecanismo De Acción
The mechanism of action of MOA-C7H7N2O2 is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing the activity of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Efectos Bioquímicos Y Fisiológicos
MOA-C7H7N2O2 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of ROS and inhibit the activity of COX and LOX enzymes, which are involved in the inflammatory response. It has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, MOA-C7H7N2O2 has been shown to have a low toxicity profile, making it a potential candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MOA-C7H7N2O2 in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, its unique structure and properties make it a versatile compound that can be used in a variety of research applications. However, one limitation of using MOA-C7H7N2O2 is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for MOA-C7H7N2O2 research. One potential direction is to further explore its anti-inflammatory and antioxidant properties and its potential use in the treatment of various diseases. Additionally, further research could be done to explore its potential use as a fluorescent probe in biological imaging. Finally, more studies could be conducted to better understand the mechanism of action of MOA-C7H7N2O2 and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of MOA-C7H7N2O2 involves the reaction of 4-morpholineacetic acid with 1,3,5-cycloheptatriene-1,4-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MOA-C7H7N2O2.
Aplicaciones Científicas De Investigación
MOA-C7H7N2O2 has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
Número CAS |
18188-79-9 |
|---|---|
Nombre del producto |
4-Morpholineacetamide, N,N'-(7-oxo-1,3,5-cycloheptatrien-1,4-ylene)bis- |
Fórmula molecular |
C19H26N4O5 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C19H26N4O5/c24-17-4-2-15(20-18(25)13-22-5-9-27-10-6-22)1-3-16(17)21-19(26)14-23-7-11-28-12-8-23/h1-4H,5-14H2,(H,20,25)(H,21,24,26) |
Clave InChI |
YSWVIUVLAUXZCY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=C(C(=O)C=C2)NC(=O)CN3CCOCC3 |
SMILES canónico |
C1COCCN1CC(=O)NC2=CC=C(C(=O)C=C2)NC(=O)CN3CCOCC3 |
Otros números CAS |
18188-79-9 |
Sinónimos |
N,N'-(7-Oxo-1,3,5-cycloheptatrien-1,4-ylene)bis(4-morpholineacetamide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



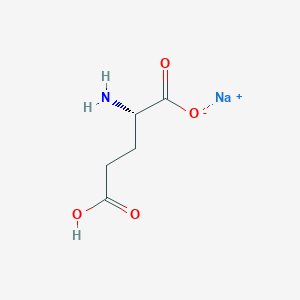
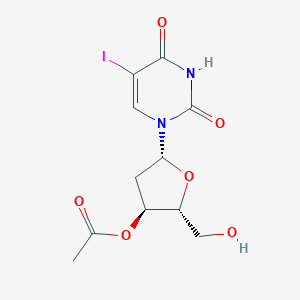
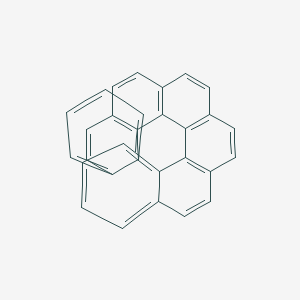
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
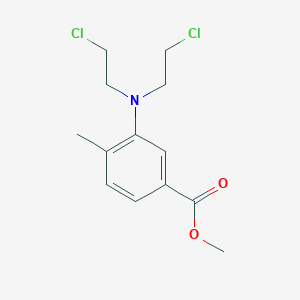
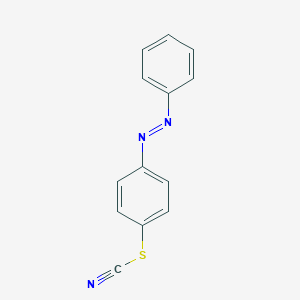
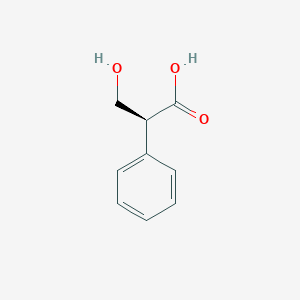
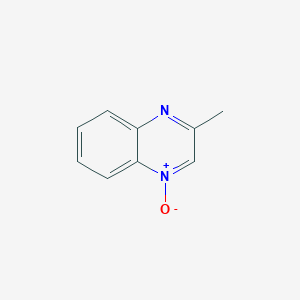
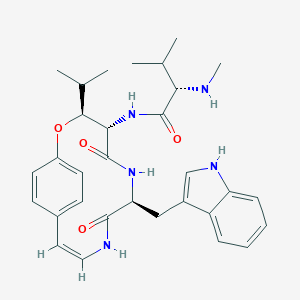
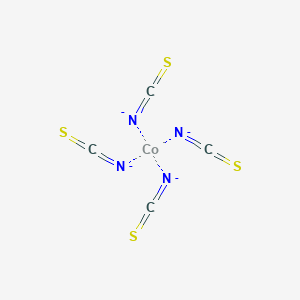

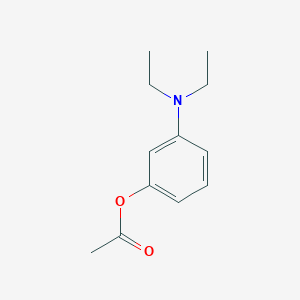
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
